

# (R)-Crinecerfont chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (R)-Crinecerfont and its Active Enantiomer

### Introduction

Crinecerfont is a potent, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] The approved pharmaceutical agent, sold under the brand name Crenessity, is specifically the (S)-enantiomer.[4][5] This document focuses on the chemical and pharmacological properties of crinecerfont, with a primary emphasis on the clinically approved (S)-enantiomer, while acknowledging the existence of its (R)-enantiomer.[1] Crinecerfont is indicated as an adjunctive treatment to glucocorticoid replacement for controlling androgens in patients aged four years and older with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4][6][7] By selectively antagonizing the CRF1 receptor, it addresses the underlying hormonal imbalances in CAH, reducing the reliance on high-dose glucocorticoid therapy.[8][9]

## **Chemical Structure and Properties**

**(R)-Crinecerfont** is the R-enantiomer of Crinecerfont.[1] The following data pertains to the active and approved (S)-Crinecerfont.

### **Chemical Identifiers**

A comprehensive list of chemical identifiers for (S)-Crinecerfont provides a foundation for its scientific characterization.



| Identifier        | Value                                                                                                                                                  |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 4-(2-Chloro-4-methoxy-5-methylphenyl)-N- [(1S)-2-cyclopropyl-1-(3-fluoro-4- methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3- thiazol-2-amine[4][10][11] |  |
| CAS Number        | 752253-39-7[4][5]                                                                                                                                      |  |
| Molecular Formula | C27H28CIFN2OS[3][4][10][12]                                                                                                                            |  |
| SMILES            | C#CCN(INVALID-LINK c2ccc(C)c(c2)F)c3nc(c(C)s3)- c4cc(C)c(cc4Cl)OC[12]                                                                                  |  |
| InChI Key         | IEAKXXNRGSLYTQ-DEOSSOPVSA-N[4][10] [12]                                                                                                                |  |
| Other Names       | SSR-125543, NBI-74788[4]                                                                                                                               |  |

## **Physicochemical Properties**

The physicochemical properties of (S)-Crinecerfont are crucial for its formulation and delivery.

| Property        | Value                                                           |  |
|-----------------|-----------------------------------------------------------------|--|
| Molar Mass      | 483.04 g/mol [4][5][10]                                         |  |
| Appearance      | Solid powder[3]                                                 |  |
| Solubility      | Insoluble in water; Soluble in DMSO[5]                          |  |
| Hygroscopicity  | Not hygroscopic[5]                                              |  |
| Stereochemistry | (S)-enantiomer with an enantiomeric excess of at least 99.7%[5] |  |

# **Mechanism of Action and Signaling Pathway**

Congenital Adrenal Hyperplasia (CAH) is characterized by a deficiency in enzymes required for cortisol synthesis, most commonly 21-hydroxylase.[6] This cortisol deficiency disrupts the







negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, leading to the oversecretion of corticotropin-releasing factor (CRF) from the hypothalamus and subsequently, adrenocorticotropic hormone (ACTH) from the pituitary gland.[6][8] The chronic elevation of ACTH causes adrenal hyperplasia and shunts cortisol precursors towards the androgen synthesis pathway, resulting in androgen excess.[6][13]

Crinecerfont is a selective CRF1 receptor antagonist.[14][15] It acts on the pituitary gland to block the binding of CRF to its type 1 receptor.[14] This antagonism directly reduces the secretion of ACTH, which in turn decreases the overproduction of adrenal androgens and their precursors, such as androstenedione and 17-hydroxyprogesterone.[13][14][16] This mechanism allows for the use of lower, more physiological doses of glucocorticoids to manage the cortisol deficiency, thereby reducing the significant side effects associated with long-term supraphysiologic steroid treatment.[9][16]





Click to download full resolution via product page

Caption: Mechanism of Action of Crinecerfont on the HPA Axis in CAH.

# **Clinical Efficacy**

The efficacy of crinecerfont has been demonstrated in the CAHtalyst™ Phase 3 clinical trial program, which included separate studies for adult and pediatric patients with classic CAH.[17] [18]

## **CAHtalyst Adult Study Results**

The study met its primary and key secondary endpoints, showing a significant reduction in glucocorticoid (GC) dose and adrenal androgen levels.



| Endpoint                                             | Crinecerfont Group | Placebo Group   | P-value    |
|------------------------------------------------------|--------------------|-----------------|------------|
| Primary: % Change in GC Dose at Week 24              | -27.3%             | -10.3%          | <0.001[19] |
| Patients Achieving Physiologic GC Dose at Week 24    | ~63%               | ~18%            | N/A        |
| Secondary: Change in<br>Androstenedione at<br>Week 4 | -299 ng/dL[19]     | +45.5 ng/dL[19] | <0.001[19] |

## **CAHtalyst Pediatric Study Results**

The pediatric study also demonstrated crinecerfont's superiority over placebo in reducing both androstenedione levels and the required glucocorticoid dosage.[7][20]

| Endpoint                                           | Crinecerfont Group         | Placebo Group | P-value    |
|----------------------------------------------------|----------------------------|---------------|------------|
| Primary: Change in<br>Androstenedione at<br>Week 4 | -197 ng/dL[20]             | +71 ng/dL[20] | <0.001[20] |
| Secondary: % Change<br>in GC Dose at Week<br>28    | Significant<br>Decrease[7] | Increase[7]   | N/A        |

# Experimental Protocols: CAHtalyst Phase 3 Program

The CAHtalyst Phase 3 studies were randomized, double-blind, placebo-controlled trials designed to assess the efficacy and safety of crinecerfont in adults and children with classic CAH due to 21-hydroxylase deficiency.[17][19][21]

Study Design:



- Participants: The adult trial enrolled 182 patients, while the pediatric trial included 103 patients aged 4 to 17.[7][17][19]
- Randomization: Patients were randomized in a 2:1 ratio to receive either crinecerfont or a
  placebo, administered orally twice daily with meals.[7][19][21]
- Treatment Periods:
  - Stable Glucocorticoid Period (4 weeks): Patients' existing glucocorticoid (GC) doses were kept stable to evaluate the direct effect of crinecerfont on adrenal androgen levels.[19][22]
     The primary endpoint for the pediatric study (change in androstenedione) and a key secondary endpoint for the adult study were measured at the end of this period.[7][19]
  - GC Dose Reduction & Optimization Period (20-24 weeks): Following the initial 4 weeks,
     GC doses were systematically reduced and optimized with the goal of achieving the
     lowest possible dose that maintained control of androstenedione levels.[19][21][22]
  - Open-Label Extension: After the initial placebo-controlled period, all participants had the option to receive crinecerfont in an open-label extension to assess long-term safety and efficacy.[17][21][22]

#### **Primary Endpoints:**

- Adult Study: The percent change in the daily glucocorticoid dose from baseline to week 24,
   while maintaining androstenedione control.[19]
- Pediatric Study: The change from baseline in serum androstenedione at week 4.[7]

#### Dosage:

- Adults (and pediatrics ≥55 kg): 100 mg twice daily.[9][17]
- Pediatrics (<55 kg): Weight-based dosing (e.g., 25 mg or 50 mg twice daily).[9][21]</li>





Click to download full resolution via product page

**Caption:** Workflow of the Phase 3 CAHtalyst Clinical Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Crinecerfont Wikipedia [en.wikipedia.org]
- 5. newapitechnologies.com [newapitechnologies.com]
- 6. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 7. pedsendo.org [pedsendo.org]
- 8. What is Crinecerfont used for? [synapse.patsnap.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Crinecerfont | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. crinecerfont | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. Crinecerfont LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. crenessity.com [crenessity.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Crinecerfont: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurocrine Biosciences Presents One-Year Data Showing Sustained Efficacy of CRENESSITY® (crinecerfont) in Adult Patients, at ENDO 2025 [prnewswire.com]
- 18. patientcareonline.com [patientcareonline.com]
- 19. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]



- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. OR07-05 Crinecerfont Maintains Reductions in Serum Androstenedione Levels and Glucocorticoid Doses in Children and Adolescents with Classic Congenital Adrenal Hyperplasia: 1-Year Results from the CAHtalystTM Pediatric Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Crinecerfont chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14746690#r-crinecerfont-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com